molecular formula C17H20BrNO4S B2785065 2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide CAS No. 1448054-38-3

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide

Cat. No.: B2785065
CAS No.: 1448054-38-3
M. Wt: 414.31
InChI Key: UUUVCHJAXOZJHM-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxy group, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide typically involves multiple steps. One common route starts with the bromination of a suitable precursor, followed by the introduction of the hydroxy and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzenesulfonamide moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)propyl)benzenesulfonamide: Lacks the methyl group on the propyl chain.

    2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide: Similar structure but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-17(20,11-13-7-9-14(23-2)10-8-13)12-19-24(21,22)16-6-4-3-5-15(16)18/h3-10,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUVCHJAXOZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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